molecular formula C10H5BrN2 B1293771 2-[(2-bromophenyl)methylidene]propanedinitrile CAS No. 2698-42-2

2-[(2-bromophenyl)methylidene]propanedinitrile

Cat. No.: B1293771
CAS No.: 2698-42-2
M. Wt: 233.06 g/mol
InChI Key: SMQPFDLDHFLJHV-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)methylidene]propanedinitrile: is a chemical compound that belongs to the class of benzylidenemalononitriles. These compounds are known for their applications in various fields such as pharmaceuticals, specialty chemicals, and biotechnology. The compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde derivatives with malononitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-[(2-bromophenyl)methylidene]propanedinitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of o-bromobenzaldehyde with malononitrile in the presence of a base catalyst. Common catalysts used include piperidine and pyridine. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate at temperatures ranging from 60°C to 80°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using solid base catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The reaction conditions are similar to those in laboratory settings, but the process is scaled up to achieve higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-bromophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[(2-bromophenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methylidene]propanedinitrile involves the Knoevenagel condensation reaction. In this reaction, the compound is formed through the chemisorption of benzaldehyde and malononitrile on two nearby vacant sites on a catalyst. The reaction proceeds through the formation of an enol intermediate, which reacts with the aldehyde to form an aldol. This aldol undergoes base-induced elimination to yield the final product .

Comparison with Similar Compounds

2-[(2-bromophenyl)methylidene]propanedinitrile can be compared with other benzylidenemalononitrile derivatives:

    Benzylidenemalononitrile: Similar in structure but lacks the bromine atom.

    p-Bromobenzylidenemalononitrile: Similar but with the bromine atom in the para position.

    m-Bromobenzylidenemalononitrile: Similar but with the bromine atom in the meta position.

Uniqueness: The presence of the bromine atom in the ortho position in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential bioactivity .

Properties

IUPAC Name

2-[(2-bromophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQPFDLDHFLJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181482
Record name Malononitrile, o-bromobenzylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2698-42-2
Record name 2-Bromobenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2698-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, o-bromobenzylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, o-bromobenzal-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, o-bromobenzylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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